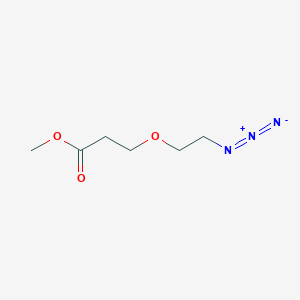

Azido-PEG1-methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-azidoethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-11-6(10)2-4-12-5-3-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQALTVGFQMCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239523 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835759-80-2 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-methyl ester: A Versatile Linker in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-methyl ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a methyl ester functionality, provides researchers with a versatile platform for covalently linking molecules of interest. The azide group serves as a chemical handle for "click chemistry," a suite of reactions known for their high efficiency and specificity, while the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation. The short PEG spacer enhances aqueous solubility and can modulate the pharmacokinetic properties of the resulting conjugates.[1][2][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | methyl 3-(2-azidoethoxy)propanoate | [3] |

| Synonyms | This compound | [3] |

| CAS Number | 1835759-80-2 | [4] |

| Molecular Formula | C6H11N3O3 | [4] |

| Molecular Weight | 173.17 g/mol | [5] |

| Appearance | Varies (typically a liquid or oil) | N/A |

| Solubility | Soluble in aqueous media and common organic solvents like DMSO and DMF. | [6] |

| Storage | Recommended storage at -20°C. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route is outlined below. This protocol is based on established methods for the synthesis of similar azide-containing PEG derivatives and may require optimization for specific laboratory conditions.

Experimental Protocol: Representative Synthesis

Materials:

-

Methyl 3-(2-bromoethoxy)propanoate

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-(2-bromoethoxy)propanoate (1 equivalent) in anhydrous DMF.

-

Azide Introduction: Add sodium azide (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Applications in "Click Chemistry"

The azide functionality of this compound makes it an ideal reagent for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them exceptionally suitable for bioconjugation.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Experimental Protocol: General CuAAC

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

-

Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the chosen solvent.

-

Reaction Mixture: In a reaction vessel, combine the alkyne-containing molecule and this compound (typically a slight excess of one reagent is used).

-

Catalyst Addition: Add the copper(II) sulfate and sodium ascorbate (to reduce Cu(II) to the active Cu(I) catalyst in situ). If using, add the TBTA ligand.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS or TLC.

-

Purification: Purify the resulting triazole conjugate using appropriate chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[8][9]

Experimental Protocol: General SPAAC

Materials:

-

This compound

-

DBCO- or BCN-functionalized molecule of interest

-

Biocompatible buffer (e.g., phosphate-buffered saline, PBS) or an appropriate organic solvent

Procedure:

-

Reagent Preparation: Dissolve the azide and cyclooctyne reagents in the chosen solvent.

-

Reaction: Mix the this compound and the cyclooctyne-functionalized molecule.

-

Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reaction conditions.

-

Purification: The conjugate can often be used directly or purified by methods such as size-exclusion chromatography or HPLC.

Application in PROTAC Development: Targeting BRD4

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, and PEG linkers are often employed to improve solubility and optimize the ternary complex formation.[11]

A prominent target for PROTAC-mediated degradation in cancer therapy is the bromodomain and extra-terminal domain (BET) protein BRD4.[12] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[13] By degrading BRD4, PROTACs can effectively suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

The following workflow describes the synthesis of a hypothetical BRD4-targeting PROTAC using this compound as a component of the linker, connecting a BRD4 inhibitor (e.g., a JQ1 derivative) to an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon).

Workflow for the synthesis of a BRD4-targeting PROTAC.

BRD4 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the role of BRD4 in c-MYC transcription and how a BRD4-targeting PROTAC can disrupt this pathway.

Mechanism of action of a BRD4-targeting PROTAC.

Safety and Handling

Azide-containing compounds are potentially hazardous and must be handled with appropriate safety precautions.

-

Toxicity: The azide ion is toxic and can be absorbed through the skin.[14]

-

Explosive Potential: Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be explosive. They are sensitive to heat, shock, and friction.[15][16]

-

Incompatibilities: Azides should not be mixed with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Contact with heavy metals (e.g., copper, lead) can form highly explosive metal azides.[16]

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Avoid using metal spatulas or needles when handling azides to prevent the formation of metal azides.[16]

-

Store azide compounds in a cool, dark place, away from incompatible materials.[15]

-

Dispose of azide-containing waste according to institutional safety guidelines. Never pour azide solutions down the drain.[4]

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward synthesis of complex molecular architectures. As demonstrated by its application in the development of PROTACs targeting BRD4, this linker plays a crucial role in advancing novel therapeutic strategies. A thorough understanding of its properties, synthetic methods, and safe handling procedures is paramount for its successful implementation in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [bio-protocol.org]

- 3. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. benchchem.com [benchchem.com]

- 6. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. broadpharm.com [broadpharm.com]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. ucd.ie [ucd.ie]

- 16. safety.pitt.edu [safety.pitt.edu]

An In-depth Technical Guide to Azido-PEG1-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological context of Azido-PEG1-methyl ester, a versatile heterobifunctional crosslinker.

Core Chemical Properties

This compound is a chemical compound widely utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure features an azide (B81097) group for "click chemistry," a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a methyl ester group.

Physicochemical and Identification Data

The key quantitative and identifying properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 3-(2-azidoethoxy)propanoate | [1] |

| CAS Number | 1835759-80-2 | [1] |

| Molecular Formula | C6H11N3O3 | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Liquid | |

| Solubility | Soluble in water, DMSO, DMF, DCM | [2] |

| Storage Conditions | Long-term at -20°C, short-term at 0-4°C (dry and dark) | [1] |

Experimental Protocols

The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Below are detailed protocols for its synthesis and use in bioconjugation.

Synthesis of this compound

A plausible synthetic route for this compound, adapted from the synthesis of similar azido (B1232118) compounds, is presented below. This two-step process involves the initial synthesis of a halogenated precursor followed by azide substitution.

Step 1: Synthesis of methyl 3-(2-bromoethoxy)propanoate

-

To a solution of 2-bromoethanol (B42945) (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add methyl acrylate (B77674) (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 3-(2-bromoethoxy)propanoate.

Step 2: Synthesis of methyl 3-(2-azidoethoxy)propanoate (this compound)

-

Dissolve methyl 3-(2-bromoethoxy)propanoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the final product, this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Solvent (e.g., DMSO, water, or a mixture)

-

Phosphate-buffered saline (PBS) for biological reactions

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-containing molecule (e.g., to a final concentration of 100 µM) and this compound (e.g., 1.5 to 5 equivalents).

-

Add the appropriate buffer (e.g., PBS) or solvent to achieve the desired reaction volume.

-

In a separate tube, premix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.

-

Add the Cu(I)/THPTA complex to the reaction mixture (e.g., to a final concentration of 0.5 mM copper).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently agitated.

-

Protect the reaction from light if using light-sensitive molecules.

-

-

Purification:

-

The resulting triazole-linked conjugate can be purified using methods appropriate for the specific product, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

-

Application in PROTAC Development and Signaling Pathways

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as a short, hydrophilic linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

The choice of ligands determines the specific signaling pathway that is modulated. For instance, a PROTAC can be designed to target oncogenic proteins like KRAS or BTK.

PROTAC-Mediated Degradation of a Target Protein

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC involves several key steps, from synthesis to biological evaluation.

Caption: Workflow for PROTAC synthesis and biological evaluation.

Conclusion

This compound is a fundamental tool for researchers in chemistry and biology, enabling the straightforward and efficient linkage of molecular components. Its application in the rapidly advancing field of targeted protein degradation with PROTACs highlights its importance in the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to the Synthesis of Azido-PEG1-methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azido-PEG1-methyl ester, a valuable bifunctional linker used extensively in bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible and detailed synthetic pathway, including experimental protocols and quantitative data based on analogous chemical transformations.

Introduction

This compound, systematically named methyl 2-(2-azidoethoxy)acetate, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a methyl ester. The azide functionality allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The methyl ester provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid for conjugation to amine-containing biomolecules. The single ethylene (B1197577) glycol unit enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available methyl 2-(2-hydroxyethoxy)acetate. The pathway involves the conversion of the terminal hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide source.

Overall Reaction Scheme:

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-(2-mesyloxyethoxy)acetate (Intermediate)

This step involves the mesylation of the primary alcohol of methyl 2-(2-hydroxyethoxy)acetate to create a reactive intermediate for the subsequent azidation step.

Reaction:

Methodology:

-

To a solution of methyl 2-(2-hydroxyethoxy)acetate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (B128534) (Et3N, 1.2 eq).

-

Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude methyl 2-(2-mesyloxyethoxy)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

The final step is a nucleophilic substitution of the mesylate group with sodium azide to introduce the desired azide functionality.

Reaction:

Methodology:

-

Dissolve the crude methyl 2-(2-mesyloxyethoxy)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium azide (NaN3, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Wash the combined organic layers with water and brine to remove DMF and residual salts.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis. The values are based on literature reports for analogous reactions and may require optimization for specific laboratory conditions.

Table 1: Reagents for the Synthesis of Methyl 2-(2-mesyloxyethoxy)acetate

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Density (g/mL) | Volume/Mass |

| Methyl 2-(2-hydroxyethoxy)acetate | 1.0 | 134.13 | 1.187 | User Defined |

| Triethylamine (Et3N) | 1.2 | 101.19 | 0.726 | Calculated |

| Methanesulfonyl Chloride (MsCl) | 1.1 | 114.55 | 1.48 | Calculated |

| Dichloromethane (DCM) | - | 84.93 | 1.33 | Sufficient Volume |

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass |

| Methyl 2-(2-mesyloxyethoxy)acetate | 1.0 | 212.21 | From Step 1 |

| Sodium Azide (NaN3) | 1.5 | 65.01 | Calculated |

| N,N-Dimethylformamide (DMF) | - | 73.09 | Sufficient Volume |

Table 3: Expected Yields and Physical Properties

| Compound | Expected Yield (%) | Physical State | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-(2-mesyloxyethoxy)acetate | >90% (crude) | Oil | C6H12O5S | 212.21 |

| This compound | 70-85% | Oil | C5H9N3O3 | 159.14 |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Safety Considerations

-

Sodium azide (NaN3) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as it can generate highly toxic hydrazoic acid gas.

-

Methanesulfonyl chloride (MsCl) is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dichloromethane (DCM) is a suspected carcinogen. Use in a well-ventilated area or fume hood.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. By following the outlined experimental protocols and adhering to the safety precautions, researchers can reliably produce this important bifunctional linker for a wide range of applications in chemical biology and drug discovery. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing the synthesis.

An In-depth Technical Guide to the Core Mechanism of Action of Azido-PEG1-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Azido-PEG1-methyl ester, a versatile heterobifunctional crosslinker. The guide details its reactive functionalities, primary applications in bioconjugation, and the experimental protocols for its use, with a focus on providing actionable data and visualizations for laboratory applications.

Introduction to this compound

This compound is a chemical modification agent characterized by three key components: an azide (B81097) (-N₃) group, a single polyethylene (B3416737) glycol (PEG) unit, and a methyl ester (-COOCH₃) terminus. This structure imparts unique properties that are highly valuable in the fields of bioconjugation, drug delivery, and proteomics. The azide group serves as a bioorthogonal handle for "click chemistry" reactions, the PEG spacer enhances aqueous solubility and reduces steric hindrance, and the methyl ester provides a latent carboxylic acid functionality for further conjugation.

Core Mechanism of Action: The Azide Group and Click Chemistry

The primary mechanism of action of this compound is centered on the reactivity of its terminal azide group. This group participates in highly efficient and specific bioorthogonal ligation reactions, collectively known as "click chemistry." These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for modifying complex biological molecules.

Two principal types of click chemistry are employed with azido-PEG linkers:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner. The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed spontaneously with an azide, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living systems.

Signaling Pathway Diagram: CuAAC vs. SPAAC

Caption: Comparison of CuAAC and SPAAC reaction pathways for this compound.

Secondary Mechanism of Action: The Methyl Ester Group

The methyl ester group of this compound provides a secondary, latent reactivity. While less commonly utilized as the primary conjugation handle, it can be hydrolyzed under acidic or basic conditions to yield a terminal carboxylic acid (-COOH). This carboxylic acid can then be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This two-step process allows for subsequent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins.

Experimental Workflow: Methyl Ester Hydrolysis and Amine Coupling

Caption: Workflow for converting the methyl ester to a carboxylic acid and subsequent amine coupling.

Quantitative Data and Performance Comparison

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Generally faster than SPAAC, often complete within 1-4 hours at room temperature. | Reaction times can vary from minutes to several hours depending on the specific strained alkyne used. |

| Yield | Typically high to quantitative under optimized conditions. | Can also achieve high to quantitative yields. |

| Biocompatibility | Limited in living systems due to the cytotoxicity of the copper catalyst. | Excellent biocompatibility, making it the preferred method for in vivo and live-cell labeling. |

| Reactant Partners | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), which may damage biomolecules. | Some strained alkynes can exhibit reactivity towards thiols, although this is generally minimal. |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

-

Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A molar excess of the PEG linker (e.g., 10-20 fold) is often used.

-

Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO)-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with this compound. A 2-4 fold molar excess of the azido-PEG linker is a common starting point.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter depending on the specific strained alkyne.

-

Purify the conjugate using a suitable method to remove unreacted this compound.

Protocol for Hydrolysis of the Methyl Ester

Materials:

-

This compound

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) or hydrochloric acid (HCl) (e.g., 1 M)

-

Ethanol or Methanol (B129727)

Procedure:

-

Dissolve the this compound in methanol or ethanol.

-

Add an excess of the NaOH or HCl solution.

-

Heat the mixture under reflux for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

If using NaOH, neutralize the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate.

-

Remove the solvent under reduced pressure to obtain the Azido-PEG1-carboxylic acid.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, primarily through the highly efficient and specific click chemistry reactions of its azide group. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways depends on the specific requirements of the application, particularly the need for biocompatibility. The latent reactivity of the methyl ester group further expands its utility, allowing for sequential or orthogonal conjugation strategies. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their drug development and scientific research endeavors.

An In-depth Technical Guide on the Solubility of Azido-PEG1-methyl ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG1-methyl ester in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature for this specific molecule, this guide leverages information from structurally similar compounds, such as other PEG derivatives and glycol ether esters, to predict its solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of compounds like this compound is provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

This compound is a bifunctional molecule featuring a terminal azide (B81097) group and a methyl ester, connected by a short polyethylene (B3416737) glycol (PEG) linker. The presence of the hydrophilic PEG spacer is known to enhance solubility in aqueous media[1][2][3][4]. Its structure suggests a degree of polarity that influences its solubility in various organic solvents.

| Property | Value |

| Molecular Formula | C5H9N3O3 |

| Molecular Weight | 159.14 g/mol |

| CAS Number | 1835759-80-2 |

| Appearance | Varies (typically a liquid or solid) |

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is dictated by the principle of "like dissolves like." The molecular structure of this compound, containing both polar (azide, ester, ether linkages) and non-polar (alkyl chain) functionalities, suggests its miscibility with a range of organic solvents. The following table provides a qualitative prediction of its solubility.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The ether and ester groups can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents is compatible with the polar functionalities of this compound. PEG itself is soluble in solvents like DMF, dichloromethane, and acetonitrile[5]. |

| Non-Polar | Toluene, Hexane, Ethyl Ether | Sparingly Soluble to Insoluble | While the alkyl portion of the molecule allows for some interaction, the overall polarity of the molecule is likely to limit its solubility in non-polar solvents. PEG derivatives are generally insoluble in ethyl ether and hexane[6]. |

Experimental Protocol for Solubility Determination

This section outlines a standardized gravimetric method for quantitatively determining the solubility of this compound in an organic solvent of interest. This protocol is adapted from established methodologies for determining the solubility of organic compounds[7].

Materials and Equipment

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with tight-sealing caps (B75204) (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Vortex mixer

-

Pipettes and syringes

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Drying oven or vacuum oven

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solute should be clearly visible as a separate phase to ensure saturation.

-

Record the initial mass of the vial and the compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrated, carefully remove the vial from the shaker or water bath, ensuring the temperature is maintained.

-

Allow the undissolved solute to settle.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation.

-

Immediately pass the solution through a 0.2 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a drying oven or under reduced pressure in a vacuum oven. Ensure the temperature is below the decomposition point of the compound.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the vial and solute minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the filtered solution minus the mass of the vial with the dried solute.

-

Solubility can be expressed in various units, most commonly as mg/mL or g/100g of solvent.

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solvent in mL)

Solubility ( g/100g ) = [(Mass of dissolved solute in g) / (Mass of solvent in g)] x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

References

Azido-PEG1-methyl ester: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG1-methyl ester, a bifunctional linker molecule widely used in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results and the quality of resulting conjugates. This document outlines the key factors influencing its stability, provides detailed storage recommendations, and presents a generalized experimental protocol for conducting stability studies.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of this compound. The primary concerns for storage are temperature and moisture, which can lead to degradation of the molecule.

Table 1: Recommended Storage Conditions for this compound

| Condition | Temperature | Duration | Recommendations |

| Long-term Storage | -20°C | Up to 24 months | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light. |

| Short-term Storage | 4°C | Days to weeks | For immediate use. Keep the container tightly sealed to minimize moisture exposure. |

| In Solution | -20°C or -80°C | Up to 1 month | Prepare aliquots of solutions in an appropriate dry solvent (e.g., DMSO, DMF) to avoid repeated freeze-thaw cycles. |

Note: These recommendations are based on information from various suppliers and general knowledge of similar chemical compounds. It is always advisable to consult the manufacturer's specific recommendations for the particular product lot.

Chemical Stability

The stability of this compound is primarily influenced by its two functional groups: the azide (B81097) and the methyl ester.

Hydrolysis of the Methyl Ester

The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding a carboxylic acid and methanol. The rate of hydrolysis is pH-dependent.

Table 2: Estimated Hydrolysis Half-life of Simple Methyl Esters at 25°C

| pH | Condition | Estimated Half-life |

| 3-5 | Mildly Acidic | Days to Weeks |

| 7 | Neutral | Months to Years |

| > 9 | Basic | Hours to Days |

Disclaimer: This data is extrapolated from studies on similar small molecules and should be used as a general guideline. The actual hydrolysis rate of this compound may vary.

The primary degradation product resulting from hydrolysis is Azido-PEG1-carboxylic acid.

Caption: Primary degradation pathway of this compound via hydrolysis.

Stability of the Azide Functional Group

Organic azides are generally stable under a range of conditions but are considered energetic compounds. Their stability is influenced by factors such as molecular weight, the ratio of carbon to nitrogen atoms, and the presence of other functional groups. For small molecules like this compound, certain precautions are necessary.

-

Thermal Stability: Avoid excessive heat. While specific decomposition temperatures are not published, small organic azides can decompose, sometimes explosively, upon heating. It is recommended to handle the compound at or below room temperature unless required for a specific reaction.

-

Chemical Compatibility: Azides are incompatible with strong oxidizing agents and strong reducing agents (e.g., dithiothreitol (B142953) (DTT), phosphines), which will reduce the azide to an amine. They can also react with certain metals to form explosive heavy metal azides. Avoid contact with copper, lead, silver, and other heavy metals, especially in their salt forms.

-

Light Sensitivity: While not reported as being highly light-sensitive, it is good practice to store azide-containing compounds protected from light to prevent potential photochemical reactions.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing for degradation products.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

HPLC grade water, acetonitrile (B52724), and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV and/or Mass Spectrometry (MS) detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Incubator/oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C or 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Incubate the solid compound or the stock solution at an elevated temperature (e.g., 60°C or 80°C).

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

-

Control: Keep a sample of the stock solution at the recommended storage temperature (-20°C) as a control.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC-UV/MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate. (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS in positive ion mode to identify the parent compound and any degradation products.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent this compound over time.

-

Identify and quantify the formation of any new peaks corresponding to degradation products.

-

Determine the rate of degradation under each condition.

-

An In-depth Technical Guide to the Function of Azido-PEG1-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Azido-PEG1-methyl ester, a bifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. We will dissect the molecule's structure to understand the specific roles of its constituent parts—the azide (B81097) group, the polyethylene (B3416737) glycol (PEG) linker, and the methyl ester—with a primary focus on the versatile reactivity of the azide moiety.

Molecular Architecture and Core Functions

This compound is a heterobifunctional linker composed of three key components:

-

The Azide Group (-N₃): This is the primary reactive handle of the molecule. The azide group is compact, stable under most biological conditions, and does not typically react with endogenous functional groups, making it bioorthogonal.[1] Its chief function is to participate in highly specific and efficient "click chemistry" reactions.[2][3][4]

-

The PEG1 Linker (-CH₂-CH₂-O-): This short, single-unit polyethylene glycol chain acts as a hydrophilic spacer.[4][5] PEG linkers are widely employed in bioconjugation to enhance the solubility of hydrophobic molecules, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate.[6][7][8]

-

The Methyl Ester Group (-COOCH₃): Located at the terminus opposite the azide, the methyl ester is a relatively stable functional group.[9] It can serve as a protected form of a carboxylic acid or be used in further chemical modifications, such as aminolysis to form amides, though this typically requires specific catalytic conditions.[10]

The primary utility of this molecule is to conjugate an azide functionality onto a target via the methyl ester (or its derivative), or more commonly, to use the azide group to "click" onto a molecule containing a compatible alkyne partner.

The Azide Group: A Gateway to Click Chemistry

The azide group is the cornerstone of the molecule's function, enabling two powerful types of bioorthogonal ligation reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and reliable reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[11][12] This reaction is known for its high yields, specificity, and tolerance of a wide range of functional groups.[13][14] The copper(I) catalyst is crucial, accelerating the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed version.[12]

The catalytic cycle typically involves:

-

Generation of the active Cu(I) species, often by reducing a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate (B8700270).[12][15]

-

Formation of a copper(I)-acetylide intermediate.[12]

-

Cycloaddition with the azide to form the stable triazole ring.

Due to the potential cytotoxicity of copper, this method is predominantly used for in vitro applications, such as the synthesis of antibody-drug conjugates (ADCs), PROTACs, and the labeling of purified biomolecules.[11][16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity in living systems, SPAAC was developed.[17] This reaction does not require a metal catalyst.[] Instead, it relies on the intrinsic ring strain of a cyclooctyne (B158145) (such as DBCO or BCN) to drive the spontaneous cycloaddition with an azide.[19][20]

Key advantages of SPAAC include:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for labeling molecules in live cells and in vivo studies.[19][21]

-

High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions within a complex biological milieu.[][21]

-

Mild Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.[19]

This compound is therefore a versatile reagent compatible with both the catalyzed and catalyst-free versions of click chemistry, allowing researchers to choose the appropriate method based on their experimental system.[2][3]

Quantitative Data: The Impact of PEGylation

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG6 | ~4.0 | 0.47 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| PEG24 | ~2.5 | 0.29 |

| Data synthesized from a study on non-binding IgG-MMAE conjugates, demonstrating the general principle of PEG linkers on clearance rates.[6] |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with an azide-functionalized molecule like this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for conjugating an azide-containing molecule to an alkyne-functionalized protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound (or other azide-containing small molecule).

-

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).[11]

-

Ligand stock solution (e.g., 50-200 mM THPTA in water) to stabilize the Cu(I) ion.[11][12]

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[11][15]

-

Anhydrous DMSO for dissolving the azide reagent.

Methodology:

-

Reagent Preparation: Dissolve the this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes to form the complex.[11][12]

-

Reaction Setup: To the alkyne-protein solution (final concentration typically 10-50 µM), add the azide reagent to a final concentration of 2-10 fold molar excess.[12]

-

Initiation: Add the catalyst premix to the protein-azide mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. A typical final concentration might be 1-2.5 mM sodium ascorbate and 0.1-0.5 mM copper.[15]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[11]

-

Purification: Remove excess reagents and purify the resulting protein conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines a general procedure for conjugating an azide-containing molecule to a protein functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Strained alkyne-functionalized protein (e.g., DBCO-protein) in an amine-free buffer (e.g., PBS, pH 7.4).[19]

-

This compound.

-

Anhydrous DMSO or DMF for dissolving the azide reagent.[21]

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[19]

-

Reaction Setup: In a suitable reaction vessel, add the azide solution to the DBCO-functionalized protein. A 2 to 4-fold molar excess of the azide reagent over the protein is a common starting point.[19] Ensure the final concentration of DMSO is low (ideally <5% v/v) to avoid protein denaturation.[19]

-

Incubation: Gently mix the components and incubate. Reaction times can vary widely based on the specific strained alkyne and reactants, ranging from 2 to 24 hours.[19] The reaction can be performed at room temperature or at 4°C for longer incubations with sensitive biomolecules.[19]

-

Purification: After the incubation period, purify the conjugated protein from unreacted small molecules using a suitable technique like SEC, dialysis, or spin filtration.

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships central to the function of the azide group.

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Logical comparison of CuAAC (catalyzed) versus SPAAC (copper-free) click chemistry pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 4. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]

- 5. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Ester Functional Group - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. axispharm.com [axispharm.com]

- 12. benchchem.com [benchchem.com]

- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Bioconjugation application notes [bionordika.fi]

- 17. pubs.aip.org [pubs.aip.org]

- 19. benchchem.com [benchchem.com]

- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-PEG1-methyl ester for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG1-methyl ester, a versatile heterobifunctional linker, and its application in click chemistry for bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical reagent featuring an azide (B81097) group (-N₃) at one end and a methyl ester (-COOCH₃) at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This structure imparts bifunctionality, making it a valuable tool in chemical biology and drug discovery. The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions are known for their high efficiency, specificity, and biocompatibility. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugates in aqueous media.[3]

The methyl ester group provides another site for chemical modification. It can be hydrolyzed to a carboxylic acid, which can then be coupled to amine-containing molecules using standard amide bond formation chemistry. This dual functionality allows for the sequential or orthogonal conjugation of different molecular entities.

Physicochemical Properties and Handling

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | methyl 3-(2-azidoethoxy)propanoate | [2] |

| Synonyms | This compound | [2][3] |

| CAS Number | 1835759-80-2 | [3] |

| Molecular Formula | C₆H₁₁N₃O₃ | [3] |

| Molecular Weight | 173.17 g/mol | [4] |

| Appearance | Liquid | N/A |

| Purity | ≥95% - 98% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM. | [5][6] |

| Storage Conditions | Store at -20°C for long-term storage. | [3] |

Core Application: Click Chemistry

The primary utility of this compound lies in its participation in click chemistry reactions. The azide moiety reacts readily with terminal alkynes to form a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry used with azide-PEG linkers. It is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] To stabilize the Cu(I) oxidation state and prevent side reactions, a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.[7][8]

Figure 1. General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, a copper-free version of the click reaction, known as SPAAC, can be employed. In this case, the azide group of this compound reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.[1][9]

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC reactions. These should be considered as a starting point and may require optimization for specific applications.

Preparation of Stock Solutions

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Store at -20°C.

-

Alkyne-modified molecule: Dissolve the alkyne-containing substrate in a compatible solvent (e.g., water, buffer, or organic solvent) to a desired concentration (e.g., 1-10 mM).

-

Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

General Protocol for CuAAC Bioconjugation

This protocol is suitable for the labeling of proteins or other biomolecules in an aqueous environment.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., to a final concentration of 100 µM) with this compound (typically 1.5 to 10-fold molar excess).

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio (e.g., 5 µL of 100 mM THPTA and 1 µL of 100 mM CuSO₄). Vortex briefly.

-

Add Catalyst: Add the catalyst premix to the reaction mixture containing the alkyne and azide to achieve a final copper concentration of 0.5-2 mM.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

Figure 2. Experimental workflow for a typical bioconjugation using this compound via CuAAC.

Application in PROTAC Development

This compound is a valuable building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The azide functionality of this compound can be used to "click" onto an alkyne-modified E3 ligase ligand or target protein ligand. The methyl ester can be hydrolyzed to a carboxylic acid and coupled to the other binding moiety. This modular approach allows for the rapid synthesis of a library of PROTACs with different linker lengths and compositions to optimize degradation efficiency.

Figure 3. Logical workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in the fields of chemical biology, drug discovery, and materials science. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward construction of complex molecular architectures. The protocols and data provided in this guide serve as a comprehensive resource for the successful application of this compound in a variety of research and development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 3. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]

- 4. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]

- 5. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]

- 6. Azido-PEG1-acid, 1393330-34-1 | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. confluore.com [confluore.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Principles and Applications of Azido-PEG1-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Azido-PEG1-methyl ester, a versatile heterobifunctional linker. With its azide (B81097) moiety for "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester group, this reagent is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex therapeutic molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Principles of this compound

This compound is a chemical entity designed for the covalent linkage of two different molecules. Its structure and functionality are key to its utility in diverse research and development applications.

Chemical Structure and Properties:

| Property | Value | Reference |

| Chemical Formula | C6H11N3O3 | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Varies (often a colorless oil or solid) | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) | [2] |

| Storage | Recommended at -20°C for long-term stability | [1] |

The hydrophilic single ethylene (B1197577) glycol (PEG1) unit enhances the aqueous solubility of the molecule and the resulting conjugates, which is often a critical attribute for biological applications.[1][3][4]

Key Functional Groups and Their Reactivity:

-

Azide Group (-N3): This functional group is the cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[5][6][7]

-

Methyl Ester Group (-COOCH3): The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with primary amines on biomolecules, forming stable amide bonds. This functionality provides an alternative conjugation strategy.

Experimental Protocols

The primary application of this compound is in CuAAC reactions. The following is a generalized protocol for the conjugation of an alkyne-functionalized molecule to this compound.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing peptide to this compound.

Materials:

-

Alkyne-functionalized peptide

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized peptide in a degassed buffer.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand (THPTA or TBTA) in degassed water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized peptide and this compound. A molar excess of the azido-linker is typically used.

-

Add the copper ligand to the reaction mixture, followed by the CuSO4 solution. The ligand-to-copper ratio is crucial and should be optimized (typically 2:1 to 5:1).

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently agitated.

-

The reaction progress can be monitored by analytical techniques such as LC-MS.

-

-

Purification:

-

Upon completion, purify the conjugate using an appropriate chromatographic method. For peptides and proteins, size-exclusion chromatography or reverse-phase HPLC are commonly employed.[8]

-

Quantitative Analysis:

The success of the conjugation can be quantified by various methods:

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the final conjugate, thereby verifying the successful addition of the this compound.[9][10][11]

-

HPLC Analysis: Analytical HPLC can be used to assess the purity of the conjugate and quantify the reaction yield by comparing the peak areas of the starting materials and the product.[8]

-

Protein Concentration Assays: For protein conjugates, assays like the Bradford or BCA assay can be used to determine the protein concentration before and after conjugation, although these methods do not directly measure conjugation efficiency.[7][12][13][][15]

| Parameter | Typical Value/Range | Notes |

| Reaction Time | 1 - 4 hours | Can be optimized based on reactants and concentrations. |

| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are a key advantage of click chemistry. |

| Typical Yield | >90% | CuAAC is known for its high efficiency.[16] |

| Linkage Stability | High | The resulting 1,2,3-triazole linkage is highly stable to hydrolysis, oxidation, and enzymatic degradation.[7][17][18] |

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound is a valuable building block for constructing the linker component of PROTACs.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a modular approach.

Description of the Workflow:

-

Synthesis of Precursors: The process begins with the synthesis or acquisition of a ligand for the protein of interest (POI) that has been functionalized with an alkyne group, and a ligand for an E3 ligase (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2][19]

-

Linker Conjugation: this compound is conjugated to the alkyne-functionalized POI ligand via a CuAAC "click" reaction. This forms a stable triazole linkage and results in a POI ligand-linker intermediate.

-

Final PROTAC Assembly: The methyl ester on the linker intermediate is hydrolyzed to a carboxylic acid. This acid is then activated and coupled to an amine on the E3 ligase ligand through an amide bond formation, yielding the final PROTAC molecule.

Signaling Pathway Application: EGFR Degradation by a PROTAC

A key application of PROTACs is in oncology, where they can be designed to target and degrade cancer-promoting proteins like the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action of an EGFR-Targeting PROTAC

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and degradation effect of PROTACs targeting EGFR triple mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Triazole‐Allied Schiff Base and Its Applications as a Therapeutic Agent for Cervical Cancer and as a Plant Growth Regulator for Maize Seeds | Semantic Scholar [semanticscholar.org]

- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 13. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Azido-PEG1-methyl ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, safety, and applications of Azido-PEG1-methyl ester. This bifunctional molecule is a valuable tool in bioconjugation, particularly in the fields of proteomics and drug discovery, serving as a key component in "Click Chemistry" and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Safety Data

This compound, with the chemical name methyl 3-(2-azidoethoxy)propanoate, is a crosslinker featuring an azide (B81097) group and a methyl ester.[1] The presence of the azide allows for its use in highly specific and efficient click chemistry reactions, while the short polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media.[2][3]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1835759-80-2 | [2] |

| Molecular Formula | C6H11N3O3 | [2] |

| Molecular Weight | 173.17 g/mol | [4] |

| Appearance | Not explicitly stated, likely a liquid or solid | N/A |

| Purity | ≥98% | [2] |

| Solubility | Soluble in aqueous media | [2][3] |

| Storage | -20°C | [2] |

Safety Data Summary

| Hazard | Precautionary Statement | Reference(s) |

| General Handling | Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. | [5] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [5] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [5] |

| Storage | Store locked up. | [5] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

| Stability | Stable under recommended storage conditions. | [5] |

Note: The toxicological properties of this compound have not been thoroughly investigated. Researchers should treat this compound with caution and refer to institutional safety protocols for handling potentially hazardous materials.

Experimental Protocols and Applications

This compound is a versatile reagent primarily utilized in two key areas of biomedical research: "Click Chemistry" for bioconjugation and as a flexible linker in the synthesis of PROTACs.

Click Chemistry

The azide group of this compound enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction forms a stable triazole linkage with an alkyne-containing molecule.[6]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-